molecular formula C16H13IN2O3 B5087895 5-(3,5-dimethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole

5-(3,5-dimethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole

Cat. No.: B5087895
M. Wt: 408.19 g/mol
InChI Key: FSKFRGZHTBTTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dimethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole, commonly known as IodoDMT, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of phenethylamines and is structurally similar to the psychedelic drug DMT (Dimethyltryptamine). However, IodoDMT is not intended for human consumption and is only used in laboratory experiments.

Mechanism of Action

The mechanism of action of IodoDMT is not fully understood, but it is believed to interact with the serotonin 2A receptor, which is a G protein-coupled receptor. This interaction leads to the activation of downstream signaling pathways, which ultimately results in altered neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
IodoDMT has been shown to induce psychedelic effects in animal models, including altered perception, mood, and behavior. It has also been found to increase brain activity in regions associated with visual processing and emotional regulation. Additionally, IodoDMT has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using IodoDMT in laboratory experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation is that IodoDMT is not selective for the serotonin 2A receptor and can also interact with other receptors, which may complicate data interpretation.

Future Directions

There are several future directions for research involving IodoDMT. One direction is to investigate its potential therapeutic applications for the treatment of psychiatric disorders such as depression and anxiety. Another direction is to investigate its effects on other neurotransmitter systems and their potential implications for neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of IodoDMT and its interactions with other receptors.

Synthesis Methods

The synthesis of IodoDMT involves a multi-step process that includes the reaction of 3,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-iodoaniline to form the amide intermediate. The final step involves the reaction of the amide intermediate with phosphoryl chloride to yield IodoDMT.

Scientific Research Applications

IodoDMT has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One such study showed that IodoDMT has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This suggests that IodoDMT may have potential therapeutic applications for the treatment of psychiatric disorders such as depression and anxiety.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O3/c1-20-13-7-11(8-14(9-13)21-2)16-18-15(19-22-16)10-3-5-12(17)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKFRGZHTBTTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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